
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its high thermal stability and hydrophobic properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water, leading to the formation of dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic and linear siloxanes, including this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale hydrolysis and condensation reactors. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into lower oxidation state silanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use chlorine or bromine under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated silanes.
科学的研究の応用
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone-based lubricants, sealants, and adhesives.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silicon-based receptors and enzymes.
Pathways: It can modulate the activity of silicon-related metabolic pathways, influencing the synthesis and degradation of silicon-containing biomolecules.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4-Octamethylcyclobutane: A similar silicon-based compound with a different structural arrangement.
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzofluorene: Another silicon-containing compound with unique properties.
Uniqueness
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane is unique due to its high thermal stability and hydrophobic nature, making it particularly useful in applications requiring durable and water-resistant materials.
特性
CAS番号 |
190520-04-8 |
|---|---|
分子式 |
C12H32Si4 |
分子量 |
288.72 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4-octamethyltetrasilocane |
InChI |
InChI=1S/C12H32Si4/c1-13(2)11-9-10-12-14(3,4)16(7,8)15(13,5)6/h9-12H2,1-8H3 |
InChIキー |
RLXWVBRLUYIEFC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


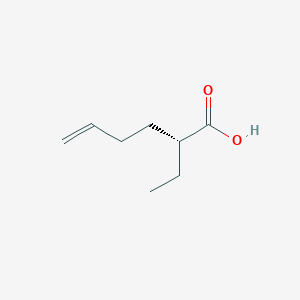
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
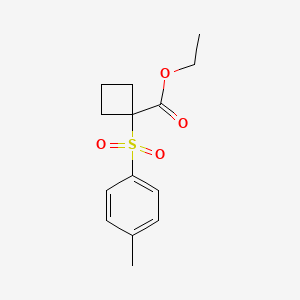
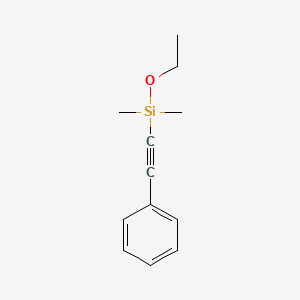
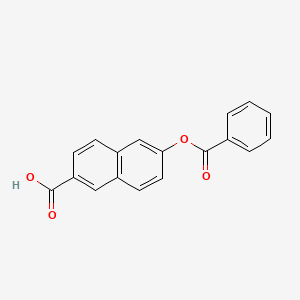
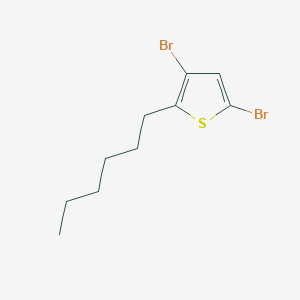
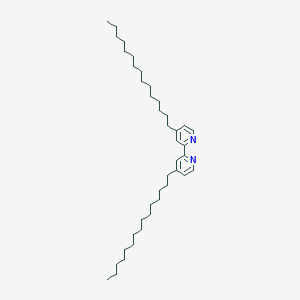
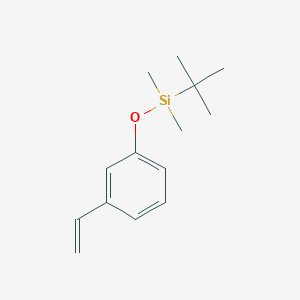
![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
